molecular formula C14H9N3 B3050141 Benzimidazo[1,2-c]quinazoline CAS No. 239-45-2

Benzimidazo[1,2-c]quinazoline

Cat. No.: B3050141
CAS No.: 239-45-2
M. Wt: 219.24 g/mol
InChI Key: IGVLQHFYFPHALQ-UHFFFAOYSA-N
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Description

Benzimidazo[1,2-c]quinazoline is a class of benzannulated benzimidazoles . They exhibit a planar structure and a π-conjugated system . These compounds have been found to possess biological and optical properties, such as antitumor , anti-viral, antifungal, or antibacterial agents .


Synthesis Analysis

This compound derivatives have been synthesized via copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . Another method involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials .


Molecular Structure Analysis

The molecular structure of the synthesized imidazo/benzimidazo[1,2-c]quinazoline derivatives was confirmed by 1H and 13C NMR and ESI-HRMS analysis .


Chemical Reactions Analysis

The synthesis of benzimidazo[1,2-c]quinazolines involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . Another method involves a phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction .

Scientific Research Applications

Antimicrobial Properties

Benzimidazo[1,2-c]quinazoline derivatives have shown promising antimicrobial properties. For instance, certain derivatives of 6-aryl this compound demonstrated effective antimicrobial activity against Candida albicans, though they showed limited activity against other organisms like Escherichia coli, Salmonella paratyphi, Staphylococcus aureus, and Bacillus subtilis (C. Shri, A. Aruna, & T. Vetrichelvan, 2015). Additionally, other this compound derivatives displayed significant antibacterial and antifungal activities, particularly against S. aureus, E. coli, and E. fecalis, but not against P. aeruginosa (M. Saraswathi, R. Rohini, Ranaprathapsingh, & N. Nayeem, 2010).

Anti-inflammatory and Antitumor Activities

Some this compound derivatives have been found to inhibit tumor necrosis factor alpha (TNF-alpha) production, suggesting potential as anti-inflammatory agents (Gloria D. Galarce et al., 2008). Moreover, this compound derivatives have demonstrated high anticancer activity, reinforcing their potential in pharmaceutical applications (S. Da, 2007).

Synthesis and Characterization

Research into the synthesis and characterization of this compound derivatives has been extensive. Novel synthetic methods, such as microwave-assisted, metal-free approaches, have been developed for creating these compounds, which have shown diverse biological activities (Prashant Kumar et al., 2016). This highlights the compound's versatility and potential in various scientific applications.

Mechanism of Action

Target of Action

Benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocycle that has been found to exhibit a wide range of therapeutic activities It has been reported that similar compounds have shown promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and DNA.

Mode of Action

. This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds. Additionally, the compound’s antimicrobial activity has been linked to the generation of reactive oxygen species (ROS), which can induce oxidative damage to cellular lipids, proteins, and DNA in bacteria, leading to cell death .

Biochemical Pathways

For instance, its antimicrobial activity suggests that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .

Result of Action

This compound has been found to exhibit promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific target and biological context. For instance, its antimicrobial activity has been linked to the induction of oxidative damage in bacterial cells, leading to cell death .

Safety and Hazards

The synthesized compounds were tested for in vitro antibacterial activity against several bacteria. Among all tested compounds, some exhibited promising minimum inhibitory concentration (MIC) values for all bacterial strains tested . The hemolytic activity for most potent compounds showed their safety profile toward human blood cells .

Properties

IUPAC Name

benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-6-11-10(5-1)14-16-12-7-3-4-8-13(12)17(14)9-15-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVLQHFYFPHALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359496
Record name benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-45-2
Record name benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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